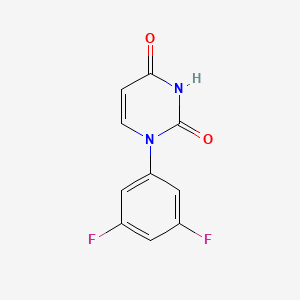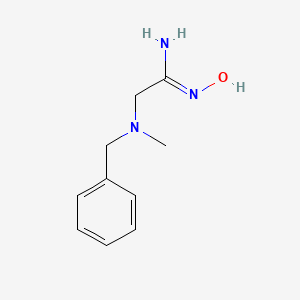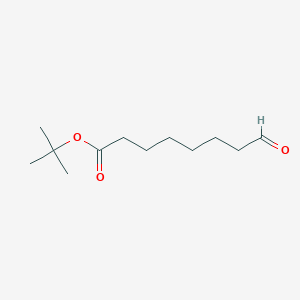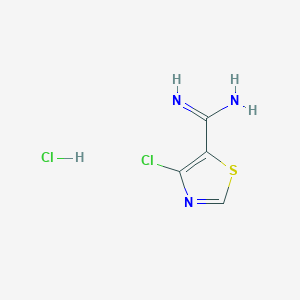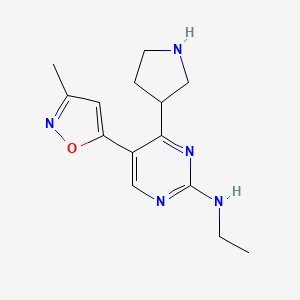
N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include ethylamine, 3-methylisoxazole, pyrrolidine, and pyrimidine derivatives. Common synthetic routes could involve:
Nucleophilic Substitution: Introduction of the ethyl group via nucleophilic substitution reactions.
Cyclization: Formation of the pyrimidine ring through cyclization reactions.
Functional Group Interconversion: Conversion of functional groups to achieve the desired substituents on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halides or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
類似化合物との比較
Similar Compounds
- N-Methyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine
- N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-3-yl)pyrimidin-2-amine
Uniqueness
N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C14H19N5O |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C14H19N5O/c1-3-16-14-17-8-11(12-6-9(2)19-20-12)13(18-14)10-4-5-15-7-10/h6,8,10,15H,3-5,7H2,1-2H3,(H,16,17,18) |
InChIキー |
VXMXXGARDBQERR-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC=C(C(=N1)C2CCNC2)C3=CC(=NO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
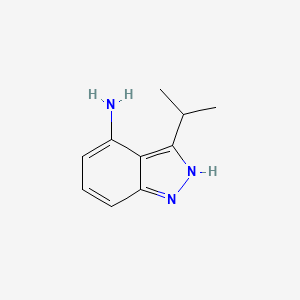
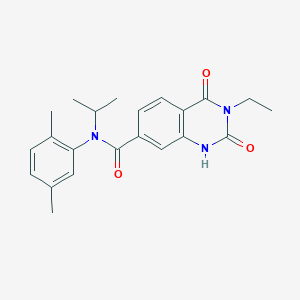
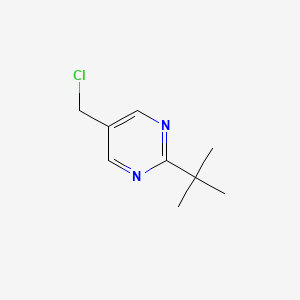
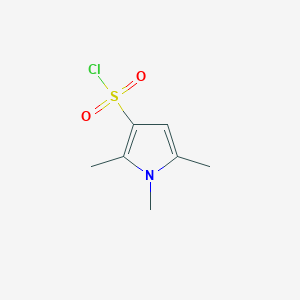
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)
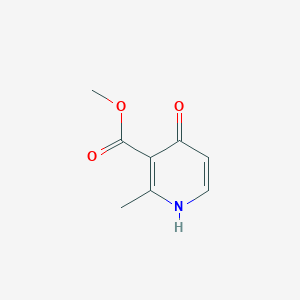
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
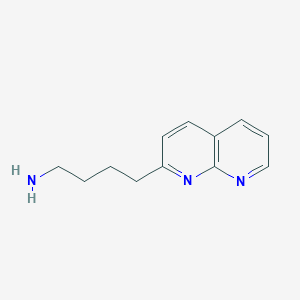
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)
